molecular formula C22H19F2N3OS B11509682 2-Amino-1-(2,6-difluorophenyl)-4-(5-ethylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-1-(2,6-difluorophenyl)-4-(5-ethylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11509682
M. Wt: 411.5 g/mol
InChI Key: JRTAZGOFFRCWJU-UHFFFAOYSA-N
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Description

2-Amino-1-(2,6-difluorophenyl)-4-(5-ethylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its presence in many biologically active molecules. The presence of fluorine atoms and thiophene rings adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2,6-difluorophenyl)-4-(5-ethylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorinated benzene derivative is introduced.

    Incorporation of the Thiophene Ring: This can be done via a Suzuki coupling reaction, where a thiophene boronic acid reacts with a halogenated quinoline intermediate.

    Final Cyclization and Functionalization: The final steps involve cyclization and introduction of the amino and carbonitrile groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, due to the presence of the quinoline core and fluorinated phenyl ring.

Medicine

Potential medicinal applications include the development of new pharmaceuticals targeting specific enzymes or receptors. The compound’s structure suggests it could interact with biological targets in unique ways.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.

Mechanism of Action

The exact mechanism of action would depend on the specific application. In a biological context, the compound may interact with enzymes or receptors, modulating their activity. The presence of the fluorinated phenyl ring and quinoline core suggests potential interactions with hydrophobic pockets in proteins, while the thiophene ring could participate in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(2,6-difluorophenyl)-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: Similar structure but lacks the thiophene ring.

    2-Amino-1-(2,6-difluorophenyl)-4-(5-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: Similar structure with a methyl group instead of an ethyl group on the thiophene ring.

Uniqueness

The presence of the ethyl-substituted thiophene ring in 2-Amino-1-(2,6-difluorophenyl)-4-(5-ethylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile adds unique steric and electronic properties, potentially leading to different reactivity and biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C22H19F2N3OS

Molecular Weight

411.5 g/mol

IUPAC Name

2-amino-1-(2,6-difluorophenyl)-4-(5-ethylthiophen-2-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C22H19F2N3OS/c1-2-12-9-10-18(29-12)19-13(11-25)22(26)27(16-7-4-8-17(28)20(16)19)21-14(23)5-3-6-15(21)24/h3,5-6,9-10,19H,2,4,7-8,26H2,1H3

InChI Key

JRTAZGOFFRCWJU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)C2C(=C(N(C3=C2C(=O)CCC3)C4=C(C=CC=C4F)F)N)C#N

Origin of Product

United States

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